molecular formula C31H28FN3O B11489840 1'-(4-fluorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one

1'-(4-fluorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one

Cat. No.: B11489840
M. Wt: 477.6 g/mol
InChI Key: QXPSCLBYDPDHMG-UHFFFAOYSA-N
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Description

1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains multiple aromatic rings, including fluorophenyl and methylphenyl groups, making it an interesting subject for chemical research and applications.

Properties

Molecular Formula

C31H28FN3O

Molecular Weight

477.6 g/mol

IUPAC Name

1'-[(4-fluorophenyl)methyl]-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indole]-2'-one

InChI

InChI=1S/C31H28FN3O/c1-22-7-15-26(16-8-22)34-19-20-35(27-17-9-23(2)10-18-27)31(34)28-5-3-4-6-29(28)33(30(31)36)21-24-11-13-25(32)14-12-24/h3-18H,19-21H2,1-2H3

InChI Key

QXPSCLBYDPDHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C6=CC=C(C=C6)C

Origin of Product

United States

Preparation Methods

The synthesis of 1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves several steps. Typically, the preparation starts with the formation of the imidazolidine ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the correct formation of the spiro structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrogenated products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar compounds include other spiro compounds and indole derivatives. Compared to these, 1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE stands out due to its unique combination of fluorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • Spiro[indole-3,4’-piperidine] derivatives
  • 1,3-bis(4-methylphenyl)imidazolidine derivatives
  • Fluorophenyl-substituted indoles

This detailed article provides a comprehensive overview of 1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

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